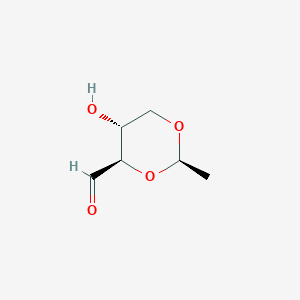
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is a chemical compound with a unique structure that includes a dioxane ring with hydroxyl and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and aldehyde groups into the dioxane ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. Pathways involved may include enzymatic reactions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R,5R)-4,5-dimethylheptane-2,5-diol
- 1-[(2R,4R,5R)-5-(Aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Uniqueness
What sets (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde apart from similar compounds is its specific arrangement of functional groups within the dioxane ring.
Propiedades
Número CAS |
70377-89-8 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4-,5-,6+/m1/s1 |
Clave InChI |
HVAFLFRNUVFTBL-PBXRRBTRSA-N |
SMILES isomérico |
C[C@@H]1OC[C@H]([C@@H](O1)C=O)O |
SMILES canónico |
CC1OCC(C(O1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















